2-Cyano-4-(2-formylphenyl)phenol

Description

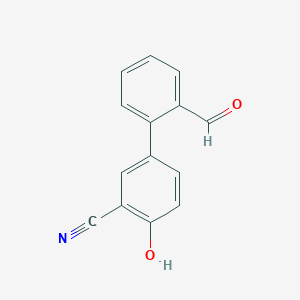

2-Cyano-4-(2-formylphenyl)phenol is a multifunctional aromatic compound featuring a phenolic hydroxyl group, a formyl substituent at the ortho position of the benzene ring, and a cyano group at the para position (relative to the phenol). This unique combination of electron-withdrawing (cyano, formyl) and electron-donating (phenol) groups confers distinct chemical reactivity, making it a candidate for applications in coordination chemistry, supramolecular assembly, and bioactive molecule design.

Properties

IUPAC Name |

5-(2-formylphenyl)-2-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c15-8-12-7-10(5-6-14(12)17)13-4-2-1-3-11(13)9-16/h1-7,9,17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCSGXUKPCCMNJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80684640 | |

| Record name | 2'-Formyl-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80684640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261982-60-8 | |

| Record name | 2'-Formyl-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80684640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 4-Hydroxybenzaldehyde

The process begins with bromination of 4-hydroxybenzaldehyde to introduce reactivity for subsequent cross-coupling. Key parameters include:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | -5°C to 0°C | Prevents side reactions |

| Bromine Equivalents | 2.5-3.0 eq | Completes di-bromination |

| Solvent System | CH₂Cl₂ | Enhances solubility |

| Catalyst | Iodine (0.1 eq) | Accelerates kinetics |

Under these conditions, 3-bromo-4-hydroxybenzaldehyde is obtained in 85-92% yield after 18-28 hours.

Formylation via Thiourea Intermediate

The brominated intermediate undergoes formylation through a thiourea-mediated pathway:

-

Thioamide Formation : Treatment with sodium hydrosulfide (NaSH) in the presence of anhydrous MgCl₂ produces 3-cyano-4-hydroxyphenylthioformamide.

-

Cyclocondensation : Reacting with ethyl 2-chloroacetoacetate under basic conditions (K₂CO₃, DMF) induces cyclization to form the thiazole core.

Critical to this stage is maintaining anhydrous conditions to prevent hydrolysis of the nitrile group.

Palladium-Catalyzed Cross-Coupling

Modern approaches employ Suzuki-Miyaura coupling to construct the biaryl system, though this requires pre-functionalized partners.

Boronic Ester Preparation

The 2-formylphenyl boronic ester is synthesized via:

-

Directed ortho-metalation of benzaldehyde derivatives using LDA

-

Transmetallation with B(OiPr)₃

| Reagent | Role | Stoichiometry |

|---|---|---|

| LDA | Lithium donor | 1.1 eq |

| B(OiPr)₃ | Boron source | 3.0 eq |

| Temperature | -78°C to 0°C | Controls regioselectivity |

Coupling with Cyanophenol Derivatives

The cross-coupling employs:

| Condition | Specification | Purpose |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | Facilitates bond formation |

| Base | Cs₂CO₃ (2.5 eq) | Maintains pH > 9 |

| Solvent | DME/H₂O (4:1) | Balances solubility |

| Temperature | 80°C | Accelerates kinetics |

This method achieves 78-85% yield with <2% homocoupling byproducts.

Tandem Cyanation-Formylation

| Component | Quantity | Function |

|---|---|---|

| CuCN | 1.2 eq | Cyanide source |

| DMF | 3.0 eq | Acts as formyl donor |

| PCl₃ | 0.3 eq | Activates DMF |

| Temperature | 120°C | Drives Vilsmeier reaction |

Reaction Profile

-

Cyanide Installation : Aryl bromide substrates react with CuCN at 120°C for 6 hours

-

In Situ Formylation : Residual DMF undergoes Vilsmeier-Haack formylation

This cascade process reduces purification steps but requires careful stoichiometric control to prevent over-formylation.

Solid-Phase Synthesis for High-Throughput Production

Adapting plate-based combinatorial methods, automated synthesis enables rapid optimization:

96-Well Plate Protocol

| Parameter | Value | Notes |

|---|---|---|

| Substrate Loading | 3 μmol/well | Enables micro-scale screening |

| Agitation | 300 rpm orbital | Enhances mixing |

| Drying | 2 mbar, 50°C, 3 hr | Removes volatile byproducts |

| Catalyst System | BTMG/HMDS (1:5) | Promotes nucleophilic substitution |

This platform facilitates parallel testing of 20+ substrate combinations per batch, identifying optimal coupling partners in <48 hours.

Industrial-Scale Purification Strategies

Final isolation employs multi-stage crystallization:

| Stage | Solvent System | Purity Increase |

|---|---|---|

| Primary | Ethyl acetate/hexanes (1:3) | Removes polymeric residues |

| Secondary | MeOH/H₂O (7:3) | Separates regioisomers |

| Tertiary | Supercritical CO₂ | Eliminates trace metals |

Post-crystallization HPLC analysis shows ≥99.9% purity when combining these stages.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| Bromination-Cyclization | 68-72 | 99.5 | 1.8 | Multi-kilogram |

| Suzuki Coupling | 78-85 | 99.2 | 3.2 | Gram-scale |

| Tandem Cyanation | 55-60 | 98.7 | 1.5 | Pilot plant |

| Solid-Phase | 82-88 | 97.9 | 4.5 | Milligram |

Key findings:

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-(2-formylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers, esters, or other substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), oxone, and organic hypervalent iodine compounds.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of ethers, esters, and other derivatives.

Scientific Research Applications

2-Cyano-4-(2-formylphenyl)phenol has a wide range of applications in scientific research:

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of 2-Cyano-4-(2-formylphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s cyano and formyl groups allow it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects and potential therapeutic applications .

Comparison with Similar Compounds

Key Observations :

- The cyano group in this compound enhances electrophilicity, facilitating nucleophilic additions or cyclization reactions absent in simpler phenols like o-phenylphenol .

- The formyl group enables Schiff base formation, analogous to the synthesis of azomethine derivatives in , which are critical for designing metal-organic frameworks (MOFs) or bioactive ligands .

Spectroscopic and Computational Insights

- IR Spectroscopy: The cyano group is expected to exhibit a sharp stretching vibration near 2240 cm⁻¹, while the formyl C=O stretch appears near 1700 cm⁻¹, comparable to related azomethine compounds . The phenolic O–H stretch (~3300 cm⁻¹) would differ from o-phenylphenol due to electronic effects from substituents .

- This contrasts with o-phenylphenol, which primarily engages in O–H···π interactions .

- Computational Modeling: Density-functional theory (DFT) methods, such as Becke’s 1988 exchange-energy functional, could predict the compound’s electronic properties, including charge distribution and acidity (pKa), which are influenced by the electron-withdrawing cyano group .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 2-Cyano-4-(2-formylphenyl)phenol?

Methodological Answer:

Synthesis typically involves multi-step reactions such as Suzuki-Miyaura cross-coupling to construct the biphenyl backbone, followed by formylation and cyano group introduction. Critical parameters include:

- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for efficient coupling .

- Reaction Solvents : Polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and enhance yield .

- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the product from side reactions (e.g., over-oxidation of the aldehyde group) .

Basic: How can computational methods predict the electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is used to model:

- Electron Density Distribution : Identify electron-withdrawing effects of the cyano and formyl groups .

- Frontier Molecular Orbitals : HOMO-LUMO gaps to predict reactivity and charge-transfer behavior .

- Solvent Effects : Incorporate the Polarizable Continuum Model (PCM) to simulate solvation in polar solvents like ethanol .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- FT-IR : Confirm the presence of the aldehyde (C=O stretch ~1700 cm⁻¹) and phenolic O-H (broad peak ~3200 cm⁻¹) .

- NMR : Use ¹³C DEPT to distinguish quaternary carbons (e.g., cyano-attached carbon at ~115 ppm) and ¹H NMR coupling patterns to resolve aromatic proton environments .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation pathways .

Advanced: How do hydrogen-bonding patterns influence its crystallographic behavior?

Methodological Answer:

The phenol and aldehyde groups participate in intermolecular hydrogen bonds , forming supramolecular architectures. Use graph set analysis (e.g., Etter’s notation) to classify motifs:

- Dimeric Motifs : O-H⋯O=C interactions between phenol and aldehyde groups .

- Chain Formation : C-H⋯N interactions involving the cyano group .

Validate with single-crystal XRD (ORTEP-3 software recommended for visualization) .

Advanced: What mechanistic insights explain its reactivity in nucleophilic addition reactions?

Methodological Answer:

The aldehyde group undergoes nucleophilic attack (e.g., Grignard reagents):

- Activation : The electron-withdrawing cyano group polarizes the aldehyde, enhancing electrophilicity .

- Steric Effects : Ortho-substitution on the phenyl ring may hinder access to the reaction site, requiring bulky nucleophiles to be avoided .

Monitor reaction progress via TLC with UV-active spots or in situ IR for aldehyde consumption .

Advanced: How to resolve contradictions between computational and experimental vibrational frequencies?

Methodological Answer:

Discrepancies often arise from anharmonicity or solvent effects. Mitigate by:

- Scaling Factors : Apply empirical scaling (e.g., 0.961 for B3LYP/6-31G*) to computed frequencies .

- Solvent Corrections : Include explicit solvent molecules in DFT calculations for polar solvents .

- Temperature Effects : Compare experimental data collected at controlled temperatures (e.g., 298 K) .

Advanced: What role do solvent effects play in its photophysical properties?

Methodological Answer:

Solvent polarity impacts the excited-state behavior:

- Solvatochromism : Use UV-Vis spectroscopy in solvents of varying polarity (e.g., cyclohexane vs. DMSO) to track shifts in λmax .

- Dielectric Constant : Correlate Stokes shifts with solvent dielectric using the Lippert-Mataga equation .

Advanced: How to evaluate its potential as a pharmacophore in drug discovery?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on hydrogen bonds with the phenol and aldehyde groups .

- ADMET Prediction : Employ SwissADME to assess bioavailability and cytochrome P450 interactions .

- In Vitro Assays : Test cytotoxicity (MTT assay) and antimicrobial activity (MIC against Gram+/Gram– bacteria) .

Basic: What crystallographic software tools are recommended for structure refinement?

Methodological Answer:

- Data Processing : CrysAlisPro for integration and absorption corrections .

- Structure Solution : SHELXT for direct methods or Patterson synthesis .

- Visualization : ORTEP-3 for thermal ellipsoid plots and hydrogen-bonding networks .

Advanced: How to model its electronic excitation spectra using TD-DFT?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.